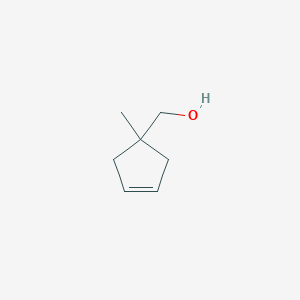

(1-methylcyclopent-3-en-1-yl)methanol

Description

(1-Methylcyclopent-3-en-1-yl)methanol is a cyclopentenyl methanol derivative featuring a methyl substituent on the cyclopentene ring. The compound’s reactivity and stability are influenced by the strained cyclopentene ring and the hydroxyl group, making it a candidate for synthetic intermediates or specialty chemicals.

Properties

IUPAC Name |

(1-methylcyclopent-3-en-1-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7(6-8)4-2-3-5-7/h2-3,8H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEREFGMJHLAJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=CC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydroboration-Oxidation: One common method to synthesize (1-methylcyclopent-3-en-1-yl)methanol involves the hydroboration-oxidation of 1-methylcyclopent-3-ene. The reaction proceeds as follows:

Industrial Production Methods:

- Industrial production of this compound typically involves large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1-methylcyclopent-3-en-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).

Reduction: The compound can be reduced to form (1-methylcyclopent-3-en-1-yl)methane using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl₂).

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄).

Reduction: Lithium aluminum hydride (LiAlH₄).

Substitution: Thionyl chloride (SOCl₂).

Major Products:

Oxidation: (1-methylcyclopent-3-en-1-yl)aldehyde or (1-methylcyclopent-3-en-1-yl)ketone.

Reduction: (1-methylcyclopent-3-en-1-yl)methane.

Substitution: (1-methylcyclopent-3-en-1-yl)methyl chloride.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (1-methylcyclopent-3-en-1-yl)methanol serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: The compound is used in biochemical studies to understand the metabolic pathways and enzyme interactions involving cyclopentene derivatives.

Medicine:

Drug Development: Research is ongoing to explore the potential of this compound as a precursor in the synthesis of novel therapeutic agents.

Industry:

Fragrance Industry: Due to its pleasant odor, this compound is used as a fragrance ingredient in perfumes and personal care products.

Mechanism of Action

Molecular Targets and Pathways:

- The exact mechanism of action of (1-methylcyclopent-3-en-1-yl)methanol depends on its application. In biochemical studies, it interacts with specific enzymes, altering their activity and providing insights into metabolic processes. In the fragrance industry, its mechanism involves volatilization and interaction with olfactory receptors to produce a sensory response.

Comparison with Similar Compounds

Ring Size and Strain

- This makes it more suitable for applications requiring prolonged reactivity, such as polymer synthesis.

- This compound (cyclopentene ring): The smaller ring introduces higher ring strain, which may increase reactivity in ring-opening or addition reactions.

Substituent Effects

- Methoxymethyl Group : The addition of a methoxy group in [1-(methoxymethyl)cyclopent-3-en-1-yl]methanol increases polarity and boiling point (inferred from higher molar mass). This enhances solubility in polar solvents, favoring its use in liquid-phase reactions.

- Amino-Phenyl Group : The hydrochloride derivative’s amino-phenyl substituent introduces aromaticity and basicity, suggesting utility in drug discovery (e.g., as a chiral building block).

Stability and Analytical Considerations

- Evidence from methanol-based preservation methods highlights the importance of solvent choice in analyzing volatile analogs.

Research Findings and Limitations

- Synthetic Accessibility : Cyclopentenyl derivatives are often synthesized via Diels-Alder reactions or ring-closing metathesis, but yields depend on substituent bulk and ring strain .

- Data Gaps: Experimental data (e.g., boiling points, solubility) for this compound are absent in the provided evidence. Comparisons rely on structural extrapolation.

- Pharmaceutical Potential: The hydrochloride derivative demonstrates the feasibility of functionalizing cyclopentenyl methanol for bioactive molecules, though toxicity and stability studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.